
3α-paricalcitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3α-paricalcitol is an isomer of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
Applications De Recherche Scientifique
1. Antitumor Potential
Paricalcitol, an analog of 1,25-dihydroxyvitamin D3, has shown potential in reducing the proliferation of uterine fibroid cells. In vitro and in vivo studies indicate that paricalcitol may significantly reduce fibroid tumor size, suggesting its potential as a noninvasive medical treatment option for uterine fibroids (Halder et al., 2014).
2. Anticancer Activity
Paricalcitol has demonstrated anticancer activity against leukemia, myeloma, and colon cancer cells. It inhibits cell proliferation by inducing cell cycle arrest, differentiation, and apoptosis. Its interaction with the vitamin D receptor (VDR) plays a crucial role in these processes, making it a candidate for clinical trials in certain cancers (Kumagai et al., 2003).
3. Immunomodulatory Effects
Paricalcitol exerts significant immunomodulatory activity comparable to calcitriol. It impairs the differentiation of immature dendritic cells from monocytes and reduces their capacity to induce antigen-specific T cells. This immunomodulatory potency makes paricalcitol relevant in therapy for chronic immune-mediated inflammatory diseases (Sochorová et al., 2009).
4. Renoprotective Effects
Studies have shown paricalcitol's efficacy in reducing albuminuria in patients with diabetic nephropathy. It offers a novel approach to lower residual renal risk in diabetes, especially when added to renin–angiotensin–aldosterone system (RAAS) inhibition therapy (de Zeeuw et al., 2010).
5. Modulation of Glucose Metabolism
Paricalcitol has been studied for its effects on glucose metabolism in patients with chronic kidney disease. However, it does not significantly impact glucose tolerance, insulin sensitivity, or beta-cell insulin response in non-diabetic patients with stage 3-4 chronic kidney disease (de Boer et al., 2012).
6. Combating Diabetic Nephropathy
Paricalcitol, when combined with omega-3 fatty acids, has shown enhanced renoprotective actions against diabetic nephropathy. This combination therapy enhances renal anti-oxidant and anti-inflammatory pathways, suggesting a synergistic effect in combating diabetic nephropathy (El-Boshy et al., 2021).
7. Attenuation of Kidney Injury
Paricalcitol attenuates cyclosporine-induced kidney injury by suppressing inflammatory, pro-fibrotic, and apoptotic factors through inhibition of various signaling pathways. This suggests its therapeutic potential in preventing nephropathy caused by certain medications (Park et al., 2010).
8. Cardiovascular and Renal Effects
Paricalcitol has been investigated for its effects on endothelial function and inflammation in patients with type 2 diabetes and chronic kidney disease. However, the study found no significant difference in endothelial function or biomarkers of inflammation and oxidative stress after treatment (Thethi et al., 2015).
9. Acute Kidney Injury Prevention
Paricalcitol shows a renoprotective effect in acute kidney injury models by decreasing renal oxidative injury and inflammation. It activates the Nrf2/HO-1 signaling pathway, providing new insights into AKI prevention (Wang et al., 2023).
Propriétés
Numéro CAS |
216161-87-4 |
|---|---|
Nom du produit |
3α-paricalcitol |
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



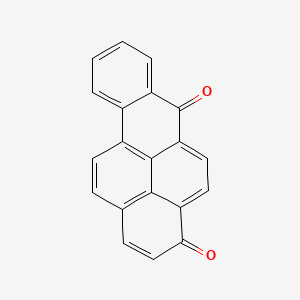

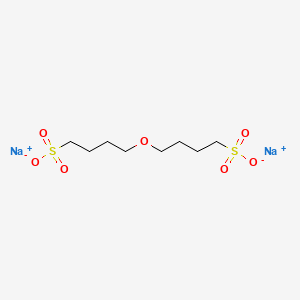
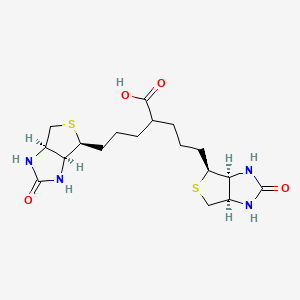
![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
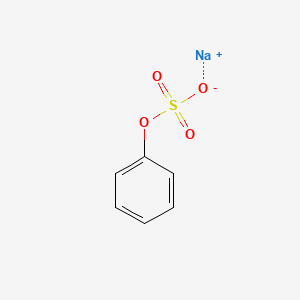
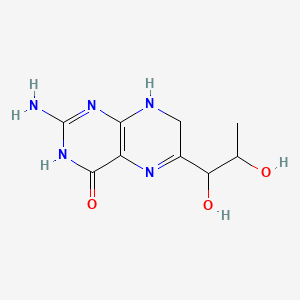

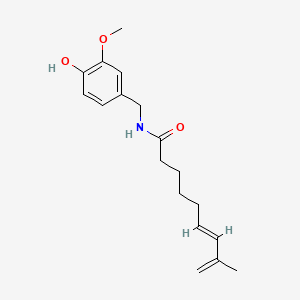
![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)